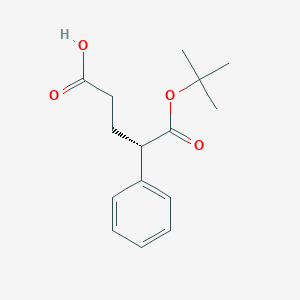

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

Description

Properties

IUPAC Name |

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-14(18)12(9-10-13(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFVYMKDPEZGY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Key Steps

| Step | Reaction | Reagents/Conditions | Yield/ee |

|---|---|---|---|

| 1 | Hydrogenation | Ru-BINAP complex, H₂ (3 MPa), 50°C | 95% yield, 81% ee |

| 2 | Epoxidation | NaOMe, MeOH, 0°C | 75% yield |

| 3 | Azide Cleavage | TMS-N₃, ZnCl₂, 70°C | Regioselective cleavage |

| 4 | Hydrogenolysis | Pd/C, H₂ (2 MPa), 50°C | 97% yield |

| 5 | Boc Protection | Boc₂O, CH₂Cl₂ | High purity |

Mechanistic Insight :

The Ru-BINAP catalyst induces asymmetric hydrogenation by coordinating to the ketone group, favoring the (S)-configuration through steric and electronic interactions. Subsequent epoxidation and azide cleavage establish the hydroxy-amino structure, which is later protected with Boc.

Chiral Auxiliary-Mediated Synthesis

This approach uses a morpholinone auxiliary to direct stereochemistry during alkylation, as demonstrated in the synthesis of N-tert-butoxycarbonyl α-amino acids.

Procedure

-

Auxiliary Attachment :

-

4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one is coupled to a glycine enolate.

-

-

Alkylation :

-

Reaction with an alkyl halide (e.g., benzyl iodide) under kinetic control.

-

-

Auxiliary Removal :

-

Hydrogenolysis or acidic cleavage to liberate the chiral amino acid.

-

Advantages

Comparison of Methods

| Method | Catalyst | Yield | ee (%) | Key Advantages |

|---|---|---|---|---|

| Ru-BINAP Hydrogenation | [NH₂Et₂]₂{RuCl₂((R)-p-tolyl-BINAP)}₂·Cl₃ | 95% | 81 | High enantioselectivity, scalable |

| Morpholinone Auxiliary | N/A | ~85% | >99 | Excellent diastereoselectivity, versatile |

| Oxidation | TEMPO | 90% | N/A | Simple, cost-effective |

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid undergoes various chemical reactions, primarily involving the Boc protecting group. These reactions include:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Deprotection: Free amino acid derivative

Substitution: Substituted amino acid derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid derivatives is their role as inhibitors of the dipeptidyl peptidase-IV enzyme (DP-IV). DP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance the levels of incretin hormones, which regulate glucose metabolism. Research has shown that various derivatives of this compound exhibit effective inhibition of DP-IV, making them potential therapeutic agents for diabetes treatment .

1.2 Synthesis of Peptide-Based Drugs

This compound is frequently used as an intermediate in the synthesis of peptide-based drugs. Its structure allows for the introduction of various functional groups that can be modified to create diverse peptide sequences. This versatility is essential for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Biochemical Research Applications

2.1 Protein Modification

The compound serves as a protective group in peptide synthesis, particularly in the formation of amides and esters. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for selective deprotection during multi-step syntheses. This property is valuable in biochemical research where precise control over peptide structure is necessary .

2.2 Structure-Activity Relationship Studies

Researchers utilize this compound in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By systematically altering the phenyl or butanoic acid moieties, scientists can identify key structural features that enhance or diminish activity against specific biological targets .

A study published in Experimental Opinion on Therapeutic Patents highlighted a series of this compound derivatives that were synthesized and evaluated for their DP-IV inhibitory activity. The results demonstrated that certain modifications led to significantly enhanced potency compared to existing drugs on the market .

Case Study: Peptide Synthesis

In another research effort, this compound was employed in synthesizing a novel class of peptide-based antibiotics. The study illustrated how variations in the Boc-protected amino acid influenced antimicrobial activity, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid derivative during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino acid derivative, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid

- Structure: Boc-amino group on C3, phenyl on C3.

- Molecular formula: C₁₅H₂₁NO₄ .

- Synthesis : Prepared via asymmetric hydrogenation of a β-keto ester intermediate, followed by Boc protection .

(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid

- Structure: Boc-amino on C2, phenyl on C4.

- Molecular formula: C₁₅H₂₁NO₄ .

- Applications: Intermediate for β-amino acid derivatives, which are resistant to enzymatic degradation in peptides .

Chain-Length Variants

(S)-3-(tert-Butoxycarbonylamino)-4-methylpentanoic Acid

- Structure: Five-carbon backbone with Boc-amino on C3 and methyl on C4.

- Molecular formula: C₁₁H₂₁NO₄ .

- Applications : Used in peptidomimetics; the methyl group enhances metabolic stability compared to phenyl-containing analogs .

4-(tert-Butoxycarbonylamino)butanoic Acid

Cyclic Analogs

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid

Comparative Data Table

Research Findings and Trends

Biological Activity

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid, also known as (S)-2-(tert-butoxycarbonylamino)-4-phenylbutyric acid, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protective group on the amino nitrogen, which enhances its stability and bioavailability. The molecular formula of this compound is C₁₅H₂₁NO₄, with a molecular weight of approximately 279.34 g/mol. Its melting point ranges from 76 to 80 °C, and it exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it relevant for various biological applications.

-

Antioxidant Properties :

- This compound has been noted for its potential antioxidant activity, which can protect cells against oxidative stress. This property is crucial in preventing cellular damage and may contribute to its neuroprotective effects.

-

Role in Protein Synthesis :

- As an amino acid derivative, this compound plays a role in protein synthesis, potentially serving as a building block for peptide synthesis. This characteristic is essential for developing therapeutic peptides and proteins.

-

Neuroprotective Potential :

- The compound's ability to cross the blood-brain barrier suggests it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage |

| Neuroprotective | Potentially beneficial in neurodegenerative disease treatment |

| Protein Synthesis | Acts as a building block for peptide synthesis |

| Ergogenic Effects | May enhance physical performance and recovery in exercise contexts |

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for cellular protection against oxidative stress. This has been demonstrated in various in vitro studies where the compound effectively scavenged free radicals.

2. Neuroprotective Effects

A study investigating the neuroprotective potential of amino acid derivatives found that this compound could reduce neuronal apoptosis in models of neurodegeneration. This effect was attributed to its ability to modulate oxidative stress markers and enhance mitochondrial function .

3. Role in Protein Synthesis

The compound has been utilized in peptide synthesis, showing promise as a versatile building block due to its Boc protection strategy. This method allows for selective deprotection under mild conditions, facilitating the production of complex peptides with potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| (S)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid | 80102-29-0 | Similar Boc protection, different side chain |

| (S)-2-(tert-butoxycarbonylamino)-5-phenylpentanoic acid | 98628-27-4 | Extended carbon chain |

| (S)-2-(Boc-amino)-4-methylphenylbutyric acid | 114873-05-1 | Variation in aromatic substitution |

This comparative analysis highlights that while these compounds share structural similarities, the specific combination of features in this compound contributes to its distinct biological activities.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

Contradictions and Limitations in Current Data

- and highlight variability in Boc-protected compound stability under similar conditions, suggesting solvent-dependent degradation pathways. For example, (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid showed faster deprotection in polar aprotic solvents (e.g., DMF) compared to non-polar solvents . Researchers must validate conditions for each derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.